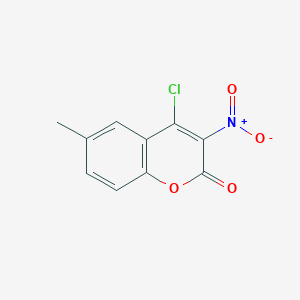

4-Chloro-6-methyl-3-nitrocoumarin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO4/c1-5-2-3-7-6(4-5)8(11)9(12(14)15)10(13)16-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEUQTVZPWYAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Chloro-6-methyl-3-nitrocoumarin

An In-depth Technical Guide on the Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed synthetic pathway for this compound. The synthesis is conceptualized as a three-step process, leveraging established methodologies in coumarin chemistry, including the Pechmann condensation, electrophilic nitration, and chlorination. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated data for clarity, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The can be strategically approached in three primary stages:

-

Pechmann Condensation: Formation of the coumarin core by reacting 4-methylphenol (p-cresol) with ethyl acetoacetate to yield 4-hydroxy-6-methylcoumarin.

-

Nitration: Introduction of a nitro group at the C3 position of the coumarin ring via electrophilic substitution to produce 4-hydroxy-6-methyl-3-nitrocoumarin.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, yielding the final target compound, this compound.

The logical flow of this multi-step synthesis is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data and reaction parameters for the proposed synthetic route.

Table 1: Summary of Reaction Conditions and Products

| Step | Reaction Name | Starting Material | Key Reagents | Conditions | Product | Typical Yield (%) |

| 1 | Pechmann Condensation | 4-Methylphenol | Ethyl acetoacetate, H₂SO₄ | 110°C, Solvent-free[1] | 4-Hydroxy-6-methylcoumarin | ~95%[1] |

| 2 | Electrophilic Nitration | 4-Hydroxy-6-methylcoumarin | HNO₃, Acetic Acid, NaNO₂ | 60°C, 1 hour[2] | 4-Hydroxy-6-methyl-3-nitrocoumarin | ~85%[2] |

| 3 | Deoxychlorination | 4-Hydroxy-6-methyl-3-nitrocoumarin | Phosphorus oxychloride (POCl₃) | Reflux, 1 hour[3] | This compound | ~85%[3] |

Table 2: Expected Spectroscopic Data for Key Compounds

| Compound | Formula | Mol. Wt. | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |

| 4-Hydroxy-6-methylcoumarin | C₁₀H₈O₃ | 176.17 | 2.4 (s, 3H, -CH₃), 5.8 (s, 1H, C3-H), 7.2-7.5 (m, 3H, Ar-H), 11.5 (br s, 1H, -OH) | 3400-3200 (O-H), 1720 (C=O, lactone), 1620 (C=C) |

| 4-Hydroxy-6-methyl-3-nitrocoumarin | C₁₀H₇NO₅ | 221.17 | 2.5 (s, 3H, -CH₃), 7.4-7.8 (m, 3H, Ar-H), 12.0 (br s, 1H, -OH) | 3400-3200 (O-H), 1740 (C=O, lactone), 1530 & 1350 (NO₂) |

| This compound | C₁₀H₆ClNO₄ | 239.61 | 2.6 (s, 3H, -CH₃), 7.5-7.9 (m, 3H, Ar-H) | 1750 (C=O, lactone), 1540 & 1360 (NO₂), 750 (C-Cl) |

Experimental Protocols

The following are detailed methodologies for each step in the .

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This procedure is based on the Pechmann condensation reaction, a standard method for synthesizing coumarins from phenols and β-ketoesters.[1]

-

Materials:

-

4-Methylphenol (p-cresol) (1.0 mol)

-

Ethyl acetoacetate (1.1 mol)

-

Amberlyst-15 catalyst (0.2 g) or concentrated Sulfuric Acid (10 mL)[1]

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, create a mixture of 4-methylphenol (1.0 mol), ethyl acetoacetate (1.1 mol), and the acid catalyst.

-

Heat the reaction mixture in an oil bath at 110°C with stirring under solvent-free conditions.[1]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, if using a heterogeneous catalyst like Amberlyst-15, filter the hot mixture to remove the catalyst.[1] If using sulfuric acid, proceed to the next step.

-

Allow the filtrate or reaction mixture to cool to room temperature.

-

Add hot methanol or ethanol to the cooled mixture to precipitate the crude product.[1]

-

Filter the solid product and recrystallize from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.

-

Dry the product under vacuum and characterize it to confirm its structure.

-

Step 2: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin

This protocol adapts a standard procedure for the nitration of 4-hydroxycoumarins.[2]

-

Materials:

-

4-Hydroxy-6-methylcoumarin (from Step 1) (20 mmol)

-

Glacial Acetic Acid (60 mL)

-

Sodium nitrite (NaNO₂) (0.2 mmol)

-

Concentrated Nitric Acid (HNO₃, 70%) (3 mL)

-

Hexane

-

-

Procedure:

-

Dissolve 4-hydroxy-6-methylcoumarin (20 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

-

Add a catalytic amount of sodium nitrite (0.2 mmol) to the solution.[2]

-

Slowly add concentrated nitric acid (3 mL) dropwise to the mixture while stirring.

-

Stir the reaction for 10 minutes at room temperature.

-

Heat the flask in an oil bath to 60°C and maintain for 1 hour.[2]

-

Allow the reaction mixture to cool to room temperature, during which the product should crystallize out of the solution.

-

Filter the resulting suspension to collect the crystals.

-

Wash the collected solid with cold hexane and dry to afford 4-hydroxy-6-methyl-3-nitrocoumarin as a solid.

-

Step 3: Synthesis of this compound

This final step involves the conversion of the 4-hydroxy group to a chloro group, a common transformation for which phosphorus oxychloride is an effective reagent.[3]

-

Materials:

-

4-Hydroxy-6-methyl-3-nitrocoumarin (from Step 2) (15 mmol)

-

Phosphorus oxychloride (POCl₃) (30 mL)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Crushed ice

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-hydroxy-6-methyl-3-nitrocoumarin (15 mmol) and phosphorus oxychloride (30 mL).

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

Gently reflux the mixture for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the cooled reaction mixture onto a large beaker of crushed ice with constant stirring in a fume hood. This is a highly exothermic reaction.

-

A precipitate of the crude product should form. Stir until all the ice has melted.

-

Filter the solid product and wash thoroughly with cold water.

-

Alternatively, extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).

-

References

4-Chloro-6-methyl-3-nitrocoumarin chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-6-methyl-3-nitrocoumarin (CAS No. 720676-45-9). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document compiles available information from chemical suppliers and infers properties and synthesis methodologies based on established chemical principles and data from closely related analogues, primarily 4-chloro-3-nitrocoumarin. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its structure, potential synthesis routes, and expected physicochemical and spectral characteristics. All quantitative data is presented in structured tables for clarity, and proposed experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound is a substituted coumarin derivative with the IUPAC name 4-chloro-6-methyl-3-nitrochromen-2-one. The presence of a chloro, a methyl, and a nitro group on the coumarin scaffold suggests a compound with potential for further chemical modification and diverse biological activities, a hallmark of the coumarin family of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 720676-45-9 | Chemical Supplier Data |

| Molecular Formula | C₁₀H₆ClNO₄ | Chemical Supplier Data |

| Molecular Weight | 239.61 g/mol | Chemical Supplier Data |

| IUPAC Name | 4-chloro-6-methyl-3-nitrochromen-2-one | Benchchem |

| Physical Form | Solid (inferred) | General properties of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol Considerations

While a specific protocol is unavailable, a general methodology based on the synthesis of related compounds is provided for informational purposes.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Pechmann Condensation)

-

Reactants: p-Cresol and ethyl acetoacetate.

-

Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst for a greener approach.

-

Procedure: The reactants are typically heated in the presence of the catalyst. The reaction mixture is then cooled and poured into ice water to precipitate the product. The crude product is filtered, washed, and recrystallized.

Step 2: Nitration of 4-Hydroxy-6-methylcoumarin

-

Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Procedure: The 4-hydroxy-6-methylcoumarin is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is added dropwise while maintaining a low temperature to control the reaction and prevent over-nitration. The reaction mixture is then carefully poured onto crushed ice to precipitate the nitrated product.

Step 3: Chlorination of 4-Hydroxy-6-methyl-3-nitrocoumarin

-

Reagents: A chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure: The 4-hydroxy-6-methyl-3-nitrocoumarin is refluxed with the chlorinating agent. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully treated with ice water to precipitate the final product, this compound. The crude product would then be purified by recrystallization.

Spectral Properties (Inferred)

Direct spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. The following information is based on the expected spectral characteristics and data from the closely related analog, 4-chloro-3-nitrocoumarin.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl group protons (around 2.4 ppm).- Aromatic protons on the coumarin ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the methyl group. |

| ¹³C NMR | - A signal for the methyl carbon.- Signals for the aromatic and coumarin ring carbons, with downfield shifts for carbons attached to or near the chloro and nitro groups. |

| IR Spectroscopy | - Characteristic absorption bands for the C=O of the lactone ring (around 1720-1750 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).- C-Cl stretching vibrations.- Aromatic C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 239.61 g/mol .- Fragmentation patterns showing the loss of NO₂, Cl, and CO. |

For reference, the available spectral data for the unmethylated analog, 4-chloro-3-nitrocoumarin , is presented in the following table.

Table 3: Spectral Data for 4-Chloro-3-nitrocoumarin

| Technique | Key Features | Source |

| ¹H NMR | Aromatic protons in the range of 7.4-8.2 ppm. | ChemicalBook |

| IR Spectroscopy | Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) stretching vibrations. | Benchchem |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the compound. | Benchchem |

Biological Activity and Potential Applications

There is no specific information available regarding the biological activity or signaling pathways of this compound. However, the broader class of coumarin derivatives is well-known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The substituents on the coumarin ring play a crucial role in determining its biological effects. The electron-withdrawing nitro group and the chloro atom, along with the methyl group, could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Given the functional groups present, this compound could be investigated for its potential as:

-

An intermediate in the synthesis of more complex, biologically active molecules.

-

A scaffold for the development of novel therapeutic agents.

A generalized workflow for screening the biological activity of a novel coumarin derivative is presented below.

Figure 2: General workflow for biological activity screening of a novel compound.

Conclusion

This compound is a chemical compound for which detailed, publicly available experimental data is scarce. This technical guide has provided a summary of its known identifiers and has proposed a likely synthetic pathway and expected spectral characteristics based on the well-established chemistry of coumarins. The information presented herein is intended to be a starting point for researchers interested in the synthesis and evaluation of this and related compounds. Further experimental investigation is required to fully characterize its chemical and biological properties. Researchers are encouraged to utilize the proposed methodologies as a foundation for their work and to publish their findings to contribute to the collective scientific knowledge.

An In-depth Technical Guide to the Spectral Data of 4-Chloro-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Chloro-6-methyl-3-nitrocoumarin. Due to the limited availability of direct spectral data for this specific compound in the public domain, this guide presents predicted spectral characteristics based on the analysis of closely related analogs, primarily 4-chloro-3-nitrocoumarin and other substituted coumarins. The experimental protocols described are standard methodologies employed for the spectral analysis of coumarin derivatives.

Data Presentation

The following tables summarize the expected quantitative spectral data for this compound. It is crucial to note that these are predicted values based on the spectral data of analogous compounds and will require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C6) | ~2.40 | Singlet | - |

| H-5 | ~7.80 | Doublet | ~8.5 |

| H-7 | ~7.60 | Doublet of Doublets | ~8.5, ~2.0 |

| H-8 | ~7.40 | Doublet | ~2.0 |

Note: The chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The predicted values are based on the known effects of substituents on the coumarin ring system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C6) | ~21 |

| C-2 (C=O) | ~158 |

| C-3 (C-NO₂) | ~145 |

| C-4 (C-Cl) | ~130 |

| C-4a | ~118 |

| C-5 | ~128 |

| C-6 | ~138 |

| C-7 | ~125 |

| C-8 | ~117 |

| C-8a | ~152 |

Note: The chemical shifts are referenced to TMS at 0 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | ~1730 - 1750 | Strong |

| NO₂ (Asymmetric stretch) | ~1530 - 1560 | Strong |

| NO₂ (Symmetric stretch) | ~1340 - 1370 | Strong |

| C=C (Aromatic) | ~1610, ~1480 | Medium to Strong |

| C-Cl | ~700 - 800 | Medium |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 2960 | Weak to Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 239/241 | Molecular ion peak, showing isotopic pattern for chlorine. |

| [M-NO₂]⁺ | 193/195 | Loss of the nitro group. |

| [M-Cl]⁺ | 204 | Loss of the chlorine atom. |

| [M-CO]⁺ | 211/213 | Loss of carbon monoxide from the lactone ring. |

Note: The molecular formula for this compound is C₁₀H₆ClNO₄, with a molar mass of 239.61 g/mol .[1] The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the synthesized and purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024-4096) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Bruker model.

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions (wavenumbers) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Sample Introduction (for GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information. For compounds containing chlorine, the isotopic pattern of the molecular ion and its fragments is a key diagnostic feature.

Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard experimental procedures for their determination. Experimental verification of the predicted data is essential for definitive structural elucidation and for use in further research and development.

References

In-depth Technical Guide on the Crystal Structure of 4-Chloro-6-methyl-3-nitrocoumarin

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and the peer-reviewed scientific literature did not yield an experimentally determined crystal structure for 4-Chloro-6-methyl-3-nitrocoumarin.

This guide provides a detailed analysis of the crystal structure of the closely related analogue, 4-chloro-3-nitrocoumarin , as a valuable reference for understanding the structural characteristics of this class of compounds. The data presented herein is based on the crystallographic study published by Fujii, Mano, and Hirayama in Acta Crystallographica Section E: Structure Reports Online (2005), volume E61, pages o1456-o1458, under the Cambridge Crystallographic Data Centre (CCDC) deposition number 272057.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as fluorescent probes. The introduction of various substituents onto the coumarin scaffold allows for the fine-tuning of their physicochemical and biological properties. The title compound of this guide, this compound, and its analogues are of interest to researchers for their potential as synthetic intermediates and bioactive molecules. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for structure-activity relationship (SAR) studies, computational modeling, and drug design. This technical guide offers a detailed overview of the crystal structure of 4-chloro-3-nitrocoumarin, providing key structural data and the experimental protocols used for its determination.

Crystal Structure Data of 4-chloro-3-nitrocoumarin (CCDC 272057)

The following tables summarize the quantitative crystallographic data for 4-chloro-3-nitrocoumarin.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₄ClNO₄ |

| Formula Weight | 225.58 |

| Temperature | 296(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.4200 (2) Å |

| b | 16.5912 (5) Å |

| c | 7.4328 (2) Å |

| α | 90 ° |

| β | 108.974 (1) ° |

| γ | 90 ° |

| Volume | 864.63 (4) ų |

| Z | 4 |

| Density (calculated) | 1.734 Mg/m³ |

| Absorption Coefficient | 3.585 mm⁻¹ |

| F(000) | 456 |

| Data Collection | |

| Diffractometer | Rigaku R-AXIS RAPID |

| Theta range for data collection | 3.2 to 70.0 ° |

| Index ranges | -8<=h<=8, -19<=k<=19, -8<=l<=8 |

| Reflections collected | 7596 |

| Independent reflections | 1523 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1523 / 0 / 136 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.106 |

| R indices (all data) | R1 = 0.046, wR2 = 0.111 |

| Largest diff. peak and hole | 0.26 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl1 - C4 | 1.716 (2) |

| O1 - C2 | 1.378 (2) |

| O1 - C8a | 1.391 (2) |

| O2 - C2 | 1.203 (2) |

| N3 - C3 | 1.458 (2) |

| N3 - O3 | 1.216 (2) |

| N3 - O4 | 1.218 (2) |

| C2 - C3 | 1.442 (3) |

| C3 - C4 | 1.353 (3) |

| C4 - C4a | 1.432 (3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C2 - O1 - C8a | 122.2 (1) |

| O2 - C2 - O1 | 116.1 (2) |

| O2 - C2 - C3 | 127.3 (2) |

| O1 - C2 - C3 | 116.6 (2) |

| O3 - N3 - O4 | 124.0 (2) |

| O3 - N3 - C3 | 118.4 (2) |

| O4 - N3 - C3 | 117.6 (2) |

| C4 - C3 - C2 | 121.7 (2) |

| C4 - C3 - N3 | 121.3 (2) |

| C2 - C3 - N3 | 117.0 (2) |

| C3 - C4 - C4a | 123.6 (2) |

| C3 - C4 - Cl1 | 117.6 (1) |

| C4a - C4 - Cl1 | 118.8 (1) |

Table 4: Selected Torsion Angles (°)

| Atoms | Angle (°) |

| C8a - O1 - C2 - O2 | 178.6 (2) |

| C8a - O1 - C2 - C3 | -1.1 (2) |

| O2 - C2 - C3 - C4 | -0.1 (3) |

| O1 - C2 - C3 - C4 | 179.6 (2) |

| C2 - C3 - C4 - C4a | -0.1 (3) |

| C2 - C3 - C4 - Cl1 | -179.1 (2) |

| C3 - C4 - C4a - C5 | 179.2 (2) |

| C3 - C4 - C4a - C8a | -0.3 (3) |

Experimental Protocols

The experimental procedures for the synthesis and crystal structure determination of 4-chloro-3-nitrocoumarin are detailed below.

Synthesis and Crystallization

4-chloro-3-nitrocoumarin was synthesized according to a previously reported method. Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of an acetone solution of the compound at room temperature. The resulting crystals were pale yellow prisms.

X-ray Data Collection

A single crystal of the title compound with dimensions 0.30 x 0.20 x 0.15 mm was mounted on a glass fiber. All measurements were made on a Rigaku R-AXIS RAPID imaging plate area detector with graphite monochromated CuKα radiation. The data were collected at a temperature of 296(2) K to a maximum 2θ value of 140.0°. A total of 7596 reflections were collected, of which 1523 were unique.

Structure Solution and Refinement

The structure was solved by direct methods and expanded using Fourier techniques. The non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in the refinement at calculated positions but were not refined. The final cycle of full-matrix least-squares refinement on F² converged with R1 = 0.039 for observed reflections and wR2 = 0.111 for all reflections. All calculations were performed using the CrystalStructure crystallographic software package.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Plausible Synthetic Pathway for this compound

Caption: A plausible synthetic route for this compound.

The Enigmatic Action of 4-Chloro-6-methyl-3-nitrocoumarin: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Coumarins and Their Biological Significance

Coumarins (2H-chromen-2-ones) are a large class of phenolic substances found in many plants.[1] The coumarin scaffold is a versatile platform for medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The biological effects of coumarins are highly dependent on the type and position of substituents on the benzopyrone core. The presence of chloro, methyl, and nitro groups on the coumarin ring, as in the case of 4-Chloro-6-methyl-3-nitrocoumarin, is expected to significantly influence its chemical properties and biological activity.

Postulated Mechanisms of Action

Based on the biological activities reported for structurally similar coumarin derivatives, the mechanism of action of this compound is likely multifaceted. The following sections explore potential mechanisms, drawing parallels from related compounds.

Anticancer Activity

Coumarin derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Studies on various 4-methylcoumarin derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines.[3] The proposed mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and proliferation. For instance, some coumarins are known to inhibit protein kinases involved in cell cycle progression.

Nitro-substituted coumarin derivatives have been shown to induce apoptosis in cancer cells.[4] This is often mediated through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent programmed cell death.[4] The electron-withdrawing nature of the nitro group is thought to play a role in the molecule's ability to interact with cellular targets that trigger apoptosis.

Hypothesized Apoptosis Induction Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Certain coumarin derivatives have been found to inhibit cancer cell motility and invasion, key processes in metastasis.[5] The mechanism may involve the downregulation of epithelial-mesenchymal transition (EMT) markers such as N-cadherin and transcription factors like Snail and Twist.[5]

Enzyme Inhibition

Chlorinated coumarins have been investigated as inhibitors of various enzymes.[6]

Derivatives of 6-chloro-4-methylcoumarin have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[6][7] The chlorine atom and other substituents on the coumarin ring play a crucial role in the binding affinity to the active site of these enzymes.

Lipoxygenases (LOX) are enzymes involved in the inflammatory response, and their inhibition is a target for anti-inflammatory drug development. Some chlorinated coumarins have demonstrated inhibitory effects on LOX.[6][7]

Antimicrobial Activity

Coumarin derivatives are known to possess antibacterial and antifungal properties. The presence of a nitro group, in particular, has been associated with antimicrobial activity in various heterocyclic compounds.

Studies on nitro-substituted hydroxycoumarins have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[8][9] The proposed mechanisms include disruption of the bacterial cell membrane and inhibition of essential enzymes.

Some chloro-nitro-substituted aromatic compounds have been found to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication and repair.[10] This leads to the inhibition of bacterial growth.

General Experimental Workflow for Biological Activity Screening

Caption: A general workflow for the synthesis and biological evaluation of a novel compound.

Quantitative Data from Related Coumarin Derivatives

Due to the absence of specific data for this compound, the following tables summarize quantitative data from studies on structurally related coumarin derivatives to provide a comparative context.

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives [3]

| Compound | Cancer Cell Line | IC50 (µM) |

| 7,8-dihydroxy-4-methyl-3-decylcoumarin | K562 (Leukemia) | 42.4 |

| LS180 (Colon) | 25.2 | |

| MCF-7 (Breast) | 25.1 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 32.7 |

| LS180 (Colon) | 45.8 | |

| MCF-7 (Breast) | 38.5 |

Table 2: Enzyme Inhibition by Chlorinated Coumarin Derivatives [6][7]

| Compound | Enzyme | IC50 (µM) |

| 6-Chloro-7-hydroxy-4-methylcoumarin derivative 1 | Acetylcholinesterase | 85.3 ± 1.25 |

| Butyrylcholinesterase | 79.4 ± 0.98 | |

| 6-Chloro-7-hydroxy-4-methylcoumarin derivative 2 | Lipoxygenase | 50.2 ± 0.87 |

Table 3: Antibacterial Activity of Hydroxycoumarin Derivatives [8][9]

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| 4-Hydroxy-6-nitrocoumarin derivative 1 | Staphylococcus aureus | 26.5 ± 0.84 |

| 4-Hydroxy-6-nitrocoumarin derivative 2 | Staphylococcus aureus | 26.0 ± 0.56 |

| 4-Hydroxy-6-nitrocoumarin derivative 3 | Salmonella typhimurium | 19.5 ± 0.59 |

Detailed Experimental Protocols from Analogous Studies

To facilitate further research, this section provides detailed methodologies for key experiments cited in the context of related coumarin derivatives.

Synthesis of Chlorinated Coumarins

A common method for synthesizing chlorinated coumarins involves the Pechmann condensation. For example, 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 4-chlororesorcinol with ethyl acetoacetate in the presence of a condensing agent like concentrated sulfuric acid.[6][7] The reaction mixture is typically stirred at room temperature and then poured into ice water to precipitate the product, which is then filtered, washed, and recrystallized.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of coumarin derivatives on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Enzyme Inhibition Assays

The inhibitory activity against AChE and BChE can be measured using a modified Ellman's method.[6][7]

-

The reaction mixture contains phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).

-

The mixture is incubated for a short period (e.g., 15 minutes).

-

The substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are added.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial potential of coumarin derivatives can be assessed using the agar well diffusion method.[8][9]

-

A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.

-

Wells are created in the agar using a sterile borer.

-

A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

-

A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, this guide provides a foundational understanding based on the well-documented biological activities of its structural analogs. The presence of the chloro, methyl, and nitro functional groups suggests a high potential for this compound to exhibit significant anticancer, enzyme inhibitory, and antimicrobial properties.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable starting point. Subsequent mechanistic studies, including enzyme kinetics, apoptosis assays, and gene expression profiling, will be crucial to unravel the specific molecular targets and signaling pathways modulated by this compound. In silico molecular docking studies could also provide valuable insights into its binding interactions with potential biological targets. The exploration of this and other novel coumarin derivatives holds promise for the development of new therapeutic agents.

References

- 1. This compound | 720676-45-9 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Chloro-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The coumarin scaffold serves as a versatile platform for the development of novel therapeutic agents. The introduction of various substituents onto the coumarin ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This review focuses on the synthesis, properties, and potential applications of a specific derivative, 4-chloro-6-methyl-3-nitrocoumarin, a molecule with potential for further exploration in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for guiding further derivatization efforts.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₄ | [1] |

| Molar Mass | 239.61 g/mol | [1] |

| IUPAC Name | 4-chloro-6-methyl-3-nitrochromen-2-one | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound would likely begin with the Pechmann condensation to construct the 6-methyl-4-hydroxycoumarin intermediate. This is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. The subsequent steps would involve the introduction of the nitro group at the 3-position and the chloro group at the 4-position.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Related Compounds

To provide practical guidance, the following are detailed experimental protocols for the synthesis of key precursors and structurally similar compounds.

1. Synthesis of 7-Hydroxy-4-Methylcoumarin (A Pechmann Condensation Example) [2][3]

-

Materials: Resorcinol, ethyl acetoacetate, Amberlyst-15 (acid catalyst).[2][3]

-

Procedure:

-

A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (10 mol%) is prepared.[3]

-

The reaction mixture is stirred in an oil bath heated to 110°C.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the mixture is filtered to remove the catalyst.[3]

-

The filtrate is cooled to room temperature, and hot methanol is added to precipitate the crude product.[3]

-

The solid product is filtered and recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin.[3]

-

2. Nitration of 7-Hydroxy-4-Methylcoumarin [2][3]

-

Materials: 7-hydroxy-4-methylcoumarin, concentrated nitric acid, concentrated sulfuric acid.[2][3]

-

Procedure:

-

7-hydroxy-4-methylcoumarin (1.2 g) is dissolved in concentrated sulfuric acid (10 ml) in a conical flask placed in an ice bath.[2][3]

-

A nitrating mixture (0.5 ml of concentrated nitric acid and 1.5 ml of concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10°C.[2][3]

-

After the addition is complete, the flask is removed from the ice bath and kept at room temperature for one hour with occasional shaking.[2][3]

-

The reaction mixture is then poured into a beaker containing crushed ice with stirring.[2][3]

-

The precipitated crude product, a mixture of 6-nitro and 8-nitro isomers, is filtered and washed with cold water.[2][3]

-

The isomers can be separated by fractional crystallization from ethanol.[2][3]

-

3. Chlorination of a 4-Hydroxycoumarin Derivative (General Procedure)

-

Materials: 4-hydroxycoumarin derivative, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure:

-

The 4-hydroxycoumarin derivative is refluxed with an excess of phosphorus oxychloride or thionyl chloride.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice to hydrolyze any remaining reagent.

-

The resulting solid is filtered, washed with water, and purified by recrystallization.

-

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available, the expected spectral features can be inferred based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the methyl group protons (around 2.4-2.6 ppm).- Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring.- The specific splitting patterns would depend on the coupling between the aromatic protons. |

| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbons of the coumarin core, including the carbonyl carbon of the lactone (around 160 ppm).- Signals for the aromatic carbons, with those attached to electron-withdrawing groups (nitro and chloro) shifted downfield. |

| IR Spectroscopy | - A strong absorption band for the C=O stretching of the lactone (around 1720-1750 cm⁻¹).- Characteristic absorption bands for the N-O stretching of the nitro group (asymmetric around 1520-1560 cm⁻¹ and symmetric around 1345-1385 cm⁻¹).- C-Cl stretching vibrations (typically in the fingerprint region).- Aromatic C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the compound (m/z 239.61).- Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl).- Fragmentation patterns characteristic of the coumarin ring system. |

Biological Activities of Coumarin Derivatives

Coumarin and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development. While no specific biological data for this compound has been reported, the functional groups present on the molecule suggest potential for various pharmacological effects.

Caption: Known biological activities of the coumarin scaffold.

The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the coumarin ring and may contribute to its biological activity. The chloro and methyl substituents can also modulate the lipophilicity and steric properties of the molecule, which can affect its interaction with biological targets.

Future Directions

The lack of specific data on this compound highlights an opportunity for further research. Future studies should focus on:

-

Optimized Synthesis: Developing and reporting a detailed and optimized synthetic protocol for this compound.

-

Full Characterization: Performing a complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) to confirm its structure and provide valuable data for the scientific community.

-

Biological Screening: Evaluating the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, through in vitro and in vivo assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives to explore the structure-activity relationships and identify key structural features for enhanced biological activity.

Conclusion

This compound is a coumarin derivative with potential for applications in medicinal chemistry. While specific experimental data for this compound is currently limited in the public domain, this review provides a comprehensive overview based on the known chemistry of related compounds. The proposed synthetic pathway and predicted spectroscopic data offer a valuable starting point for researchers interested in exploring this molecule. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential as a lead compound in drug discovery.

References

Determining the Solubility of 4-Chloro-6-methyl-3-nitrocoumarin: A Technical Guide for Researchers

For Immediate Release

Predicted Solubility Profile

Based on the known characteristics of similar coumarin derivatives, a general solubility profile for 4-Chloro-6-methyl-3-nitrocoumarin can be inferred. A structurally related compound, 4-Chloro-6-nitrocoumarin, is described as being soluble in organic solvents with moderate solubility in water.[1] The presence of the chloro and nitro functional groups, along with the methyl group, will influence the compound's polarity and its interactions with different solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The coumarin backbone has limited aqueous solubility. The polar nitro group may slightly enhance this, but the chloro and methyl groups are hydrophobic. |

| Alcohols (Methanol, Ethanol) | Good | Alcohols can engage in hydrogen bonding and have a moderate polarity that is often suitable for dissolving substituted coumarins. |

| Polar Aprotic | ||

| DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity and functional groups like coumarins. |

| Nonpolar | ||

| Hexane, Toluene | Low | The overall polarity of the molecule, due to the nitro and chloro groups, is likely too high for significant solubility in nonpolar solvents. |

| Dichloromethane, Chloroform | Moderate to Good | These solvents can dissolve moderately polar compounds and are often used in the purification and analysis of coumarin derivatives. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocols are adapted from established methods for determining the solubility of coumarin and its derivatives.[2]

Key Methodologies:

-

Static Analytical Method: An excess of the solute is equilibrated with the solvent at a constant temperature, and the concentration of the dissolved solute is determined analytically.[2]

-

Shake-Flask Method: A suspension of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration is measured.[2]

-

Gravimetric Method: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[2]

-

UV-Vis Spectroscopy: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental process for determining compound solubility.

Detailed Protocol: Shake-Flask Method followed by UV-Vis Spectroscopy

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Logical Relationships in Solubility Studies

The determination and application of solubility data follow a logical progression, which is crucial for its effective use in research and development.

References

Technical Guide: 4-Chloro-6-methyl-3-nitrocoumarin

CAS Number: 720676-45-9

An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-3-nitrocoumarin, a functionalized coumarin derivative of significant interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, synthesis, and potential biological activities, drawing parallels with closely related analogs where specific data for the title compound is limited.

Physicochemical Properties

Quantitative data for this compound is summarized below. For comparative purposes, data for the related precursor, 4-Chloro-3-nitrocoumarin, is also included.

| Property | Value (this compound) | Value (4-Chloro-3-nitrocoumarin) |

| CAS Number | 720676-45-9 | 38464-20-9[1] |

| Molecular Formula | C₁₀H₆ClNO₄[2] | C₉H₄ClNO₄[1] |

| Molar Mass | 239.61 g/mol [2] | 225.58 g/mol [3] |

| Appearance | - | Light yellow to amber powder[3] |

| Melting Point | - | 161 - 165 °C[1] |

| Solubility | - | Soluble in organic solvents, moderate in water[3] |

Spectroscopic Data

| Spectroscopic Technique | Key Features (Expected for this compound) |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) stretching vibrations are anticipated.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons of the coumarin nucleus and a characteristic singlet for the methyl group protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (239.61 g/mol ).[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is expected to follow established methodologies for coumarin derivatization. A plausible synthetic route involves the nitration of a 4-chloro-6-methylcoumarin precursor. The following is a generalized experimental protocol based on the synthesis of similar nitrocoumarin derivatives.[3]

Protocol: Nitration of 4-chlorocoumarin derivatives

This protocol is adapted from the synthesis of 4-chloro-6-nitrocoumarin and can be modified for the 6-methyl analog.[3]

Materials:

-

4-chloro-6-methylcoumarin (starting material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Recrystallization or column chromatography supplies for purification

Procedure:

-

The starting material, 4-chloro-6-methylcoumarin, is subjected to nitration using a mixture of concentrated nitric and sulfuric acids.[3]

-

The reaction conditions must be carefully controlled to facilitate the selective formation of the nitro group at the 3-position.

-

Temperatures are typically maintained around 0-5 °C during nitration to minimize side reactions and ensure selectivity.[3]

-

The yield can be optimized by adjusting the molar ratios of the reactants and the reaction time.[3]

-

Following the reaction, the product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.[3]

Potential Biological Activity and Applications

Functionalized coumarins are a well-established class of compounds with a broad spectrum of biological activities. The introduction of chloro, methyl, and nitro groups to the coumarin scaffold in this compound suggests several potential applications in drug development and research.

-

Anticancer Potential: Nitro-substituted coumarins have been investigated for their antiproliferative activities. The nitro group can be a key pharmacophore in the design of anticancer agents.

-

Antimicrobial Agents: Coumarin derivatives have demonstrated activity against various bacterial and fungal strains. The specific substitution pattern of this compound may confer novel antimicrobial properties.

-

Enzyme Inhibition: The coumarin scaffold is present in many enzyme inhibitors. This compound could be explored as an inhibitor for various enzymes, such as kinases or proteases, which are important targets in drug discovery.

-

Fluorescent Probes: Coumarins are known for their fluorescent properties. This derivative could potentially be used in the development of fluorescent probes for biological imaging.[1]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound have not been elucidated, a general workflow for its synthesis and subsequent biological evaluation can be visualized.

Diagram: Synthetic Workflow for this compound

Caption: A plausible synthetic route to this compound.

Diagram: General Workflow for Biological Evaluation

Caption: A general workflow for assessing the biological activity of the title compound.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-6-methyl-3-nitrocoumarin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-3-nitrocoumarin is a derivative of the coumarin family, a class of compounds well-regarded for their fluorescent properties and utility in biological sensing.[1][2] While this specific molecule is not extensively documented as a fluorescent probe in existing literature, its structural features—namely the nitro and chloro substituents—suggest a strong potential for application in the detection of biologically significant analytes such as biothiols (e.g., cysteine, homocysteine, glutathione) and hydrogen sulfide (H₂S).[3][4] These molecules play crucial roles in cellular signaling, redox homeostasis, and various pathological conditions, making their detection a key area of research.[5]

The application notes provided herein are based on the established principles of fluorescent probe design and the known reactivity of similar coumarin-based sensors. The 3-nitro group can act as a fluorescence quencher, and its reduction to an amino group by analytes like H₂S is a common strategy for a "turn-on" fluorescent response.[4] Concurrently, the 4-chloro group serves as a reactive site for nucleophilic substitution by thiols, which can also lead to a change in the fluorophore's electronic properties and a corresponding fluorescent signal.[3]

Principle of Detection

The proposed sensing mechanism for this compound operates via two primary pathways, making it a potential candidate for the differential detection of biothiols and hydrogen sulfide.

-

Detection of Hydrogen Sulfide (H₂S): H₂S is a reducing agent that can selectively reduce the nitro group (-NO₂) at the 3-position to an amino group (-NH₂). This transformation converts the weakly fluorescent this compound into the highly fluorescent 3-amino-4-chloro-6-methylcoumarin. This "turn-on" fluorescence response is typically characterized by a significant increase in fluorescence intensity.

-

Detection of Biothiols (R-SH): Thiols are strong nucleophiles that can attack the electrophilic carbon at the 4-position of the coumarin ring, displacing the chloride ion. This nucleophilic aromatic substitution reaction results in the formation of a 4-thioether-coumarin derivative. The substitution of the chloro group with a thiol-containing moiety alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a distinct change in its fluorescence properties, often a ratiometric shift or an increase in fluorescence at a different wavelength.

These distinct reaction pathways offer the potential for selective detection of H₂S and biothiols.

Physicochemical and Fluorescent Properties (Representative Data)

The following table summarizes the expected photophysical properties of this compound and its reaction products. These values are representative and based on data from structurally similar coumarin-based probes found in the literature.[5]

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Appearance |

| This compound | ~380 nm | ~450 nm (weak) | < 0.01 | Non-fluorescent to weakly fluorescent |

| Product with H₂S (3-amino derivative) | ~420 nm | ~480 nm | > 0.5 | Strong blue-green fluorescence |

| Product with Biothiols (4-thioether) | ~400 nm | ~520 nm | > 0.3 | Strong green fluorescence |

Experimental Protocols

1. Preparation of Stock Solution:

-

Prepare a 1.0 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

-

Dilute the stock solution with the appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired working concentration (typically 1-10 µM) immediately before use.

2. In Vitro Detection of H₂S and Biothiols:

-

To a solution of this compound in PBS (pH 7.4), add varying concentrations of Na₂S (as a source of H₂S) or the biothiol of interest (cysteine, homocysteine, or glutathione).

-

Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

-

Measure the fluorescence emission spectra using a spectrofluorometer.

-

For H₂S detection, excite at approximately 420 nm and record the emission from 450 nm to 600 nm.

-

For biothiol detection, excite at approximately 400 nm and record the emission from 450 nm to 650 nm.

-

-

Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.

3. Cell Culture and Staining:

-

Culture cells (e.g., HeLa, MCF-7) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy.

-

After the cells have reached the desired confluency, remove the culture medium and wash the cells twice with PBS (pH 7.4).

-

Incubate the cells with a solution of this compound (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove any excess probe.

4. Fluorescence Imaging of H₂S and Biothiols in Living Cells:

-

For exogenous analyte detection: After staining with the probe, incubate the cells with the desired concentration of Na₂S or biothiol in PBS for an additional 30 minutes at 37°C.

-

For endogenous analyte detection: After staining, proceed directly to imaging. To stimulate endogenous H₂S production, cells can be treated with a precursor like L-cysteine.

-

Wash the cells twice with PBS.

-

Acquire fluorescence images using a confocal laser scanning microscope equipped with appropriate filters.

-

H₂S channel: Excite at ~405 nm and collect emission at ~460-500 nm.

-

Biothiol channel: Excite at ~405 nm and collect emission at ~500-550 nm.

-

Data Analysis and Interpretation

The fluorescence signal from the probe can be quantified to determine the relative concentrations of H₂S and biothiols. For quantitative analysis, a calibration curve should be generated using known concentrations of the analytes. In cell imaging experiments, the change in fluorescence intensity in the presence of the analyte compared to a control (untreated cells) indicates the presence and relative abundance of the target molecule.

Mandatory Visualizations

Caption: Proposed sensing mechanism of this compound.

Caption: General experimental workflow for using the fluorescent probe.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak fluorescence signal | Probe degradation | Prepare fresh stock solution. Protect from light. |

| Incorrect excitation/emission wavelengths | Verify the spectral properties of the probe and its products. | |

| Low analyte concentration | Increase analyte concentration or incubation time. | |

| High background fluorescence | Autofluorescence from cells or medium | Image unstained cells as a control. Use a phenol red-free medium. |

| Non-specific binding of the probe | Optimize probe concentration and incubation time. | |

| Photobleaching | Excessive exposure to excitation light | Reduce laser power and exposure time during imaging. |

Safety Precautions

-

This compound is a chemical compound. Standard laboratory safety practices should be followed.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle DMSO with care as it can facilitate the absorption of substances through the skin.

-

Dispose of chemical waste according to institutional guidelines.

References

- 1. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 2. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin-based fluorescent probes for H2S detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Chloro-6-methyl-3-nitrocoumarin in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including enzyme inhibition. While direct experimental data on the enzyme inhibitory properties of 4-chloro-6-methyl-3-nitrocoumarin is not extensively available in current literature, its structural features—a chlorinated coumarin backbone with nitro and methyl substitutions—suggest potential inhibitory activity against several key enzyme families. This document provides an overview of the potential applications of this compound in enzyme inhibition assays based on the known activities of structurally related coumarin analogs. Detailed protocols for screening this compound against lipoxygenase, carbonic anhydrase, and cholinesterases are provided to facilitate further investigation.

Potential Enzyme Targets and Rationale

Based on structure-activity relationship studies of various coumarin derivatives, this compound is a candidate for inhibiting the following enzyme classes:

-

Lipoxygenases (LOXs): These enzymes are involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Coumarin derivatives have demonstrated effective lipoxygenase (LOX) inhibition activity.[1] The presence of substituents on the coumarin ring, such as those at positions 6 or 7, can influence this inhibitory activity.[2]

-

Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Coumarins represent a novel class of CA inhibitors, acting as prodrugs that are hydrolyzed to their active form within the enzyme's active site.[3][4] The nature and position of substituents on the coumarin ring are critical for their inhibitory potency and isoform selectivity.[5]

-

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[6] Various chlorinated and substituted coumarins have been synthesized and screened for their inhibitory activity against these enzymes.[7][8]

Data Presentation: Hypothetical Inhibitory Profile

The following table summarizes a hypothetical inhibitory profile for this compound against the proposed enzyme targets. Note: These are representative values based on activities of other coumarin derivatives and should be experimentally determined.

| Enzyme Target | Assay Type | Potential IC50/Ki Range | Reference Compound |

| Soybean Lipoxygenase (LOX) | Spectrophotometric | 10-100 µM | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one[9][10][11] |

| Human Carbonic Anhydrase II (hCA II) | Stopped-flow CO2 hydration | 0.1-10 µM | Acetazolamide |

| Human Carbonic Anhydrase IX (hCA IX) | Stopped-flow CO2 hydration | 0.01-1 µM | Acetazolamide |

| Acetylcholinesterase (AChE) | Ellman's Method | 1-50 µM | Donepezil |

| Butyrylcholinesterase (BChE) | Ellman's Method | 5-100 µM | Rivastigmine |

Experimental Protocols

Herein are detailed methodologies for conducting enzyme inhibition assays with this compound.

Lipoxygenase (LOX) Inhibition Assay

This protocol is adapted for screening against soybean lipoxygenase, a common model enzyme.

Materials:

-

Soybean Lipoxygenase (Type I-B)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a quartz cuvette, prepare the reaction mixture containing 840 µL of borate buffer and 100 µL of lipoxygenase solution (1500 U/mL).[2]

-

Add 10 µL of the test compound solution to the reaction mixture and pre-incubate for 5 minutes at 25°C.[2] For the control, add 10 µL of DMSO.

-

Initiate the reaction by adding 50 µL of linoleic acid sodium salt solution (2 mM).[2]

-

Immediately measure the increase in absorbance at 234 nm for 100 seconds, recording the rate of reaction.[2]

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a stopped-flow method for measuring the inhibition of CO2 hydration.

Materials:

-

Recombinant human carbonic anhydrase isozyme (e.g., hCA II or hCA IX)

-

HEPES-Tris buffer (pH 7.4)

-

CO2-saturated water

-

This compound (test compound)

-

DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the stock solution to various concentrations using distilled-deionized water.

-

Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]

-

The CA-catalyzed CO2 hydration reaction is monitored using a stopped-flow instrument.[12]

-

The initial rates of the reaction are determined by analyzing the first 5-10% of the reaction progress.

-

The uncatalyzed rate is subtracted from the observed rates.[12]

-

Inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for the appropriate inhibition model.

Cholinesterase (AChE/BChE) Inhibition Assay

This protocol is based on the Ellman's method for colorimetric detection of cholinesterase activity.[13]

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) (substrates)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

DMSO

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound in DMSO.

-

In a 96-well plate, add 130 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the respective cholinesterase enzyme solution.[13]

-

Incubate the mixture for 15 minutes at 25°C.[13]

-

Add 20 µL of DTNB solution to each well.[13]

-

Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCI for AChE or BTCC for BChE).[13]

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and subsequently the IC50 value.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound make it a compelling candidate for investigation as an inhibitor of lipoxygenases, carbonic anhydrases, and cholinesterases. The provided protocols offer a starting point for researchers to explore the inhibitory potential of this compound. Further studies should focus on determining its IC50/Ki values against a panel of these enzymes, elucidating its mechanism of inhibition, and exploring its selectivity profile. Such investigations will be crucial in uncovering the therapeutic potential of this compound and guiding future drug development efforts.

References

- 1. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [ouci.dntb.gov.ua]

- 11. lipoxygenase-inhibition-activity-of-coumarin-derivatives-qsar-and-molecular-docking-study - Ask this paper | Bohrium [bohrium.com]

- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Chloro-6-methyl-3-nitrocoumarin in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Chloro-6-methyl-3-nitrocoumarin as a fluorescent probe in cell imaging. Due to its chemical structure, this compound holds significant potential for two primary applications: the detection of biological thiols and the measurement of nitroreductase enzyme activity. The following sections detail the principles, protocols, and expected outcomes for each application.

Application 1: Detection of Biological Thiols